![molecular formula C18H12Cl3NO2 B12528075 2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline CAS No. 835601-98-4](/img/structure/B12528075.png)
2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline is an organic compound with the molecular formula C12H8Cl3NO. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its three chlorine atoms and phenoxy groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline typically involves the reaction of 5-chloro-2-nitrophenol with 2,4-dichlorophenol in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification through column chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aniline group to a nitro group.
Reduction: The nitro group can be reduced back to an aniline group.
Substitution: Halogen atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon or tin(II) chloride.
Substitution: Reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted phenoxy compounds .
Wissenschaftliche Forschungsanwendungen
2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline involves its interaction with specific molecular targets. The compound’s phenoxy groups allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-(2,4-dichlorophenoxy)phenol: Similar structure but with a phenol group instead of an aniline group.
2,4,4’-Trichloro-2-aminodiphenyl ether: Another compound with similar chlorine and phenoxy groups.
Uniqueness
2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline is unique due to its specific arrangement of chlorine atoms and phenoxy groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
835601-98-4 |
|---|---|
Molekularformel |
C18H12Cl3NO2 |
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline |
InChI |
InChI=1S/C18H12Cl3NO2/c19-11-5-7-15(13(21)9-11)23-17-8-6-12(20)10-18(17)24-16-4-2-1-3-14(16)22/h1-10H,22H2 |
InChI-Schlüssel |
PIFSEDBXZKSJHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N)OC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


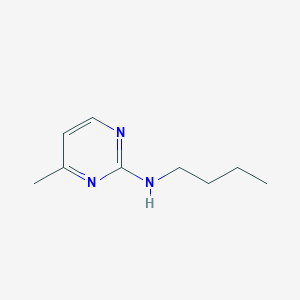
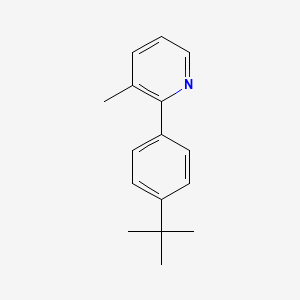
![N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide](/img/structure/B12528000.png)

![S-[2-(Piperidin-4-yl)ethyl] ethanethioate--hydrogen chloride (1/1)](/img/structure/B12528020.png)

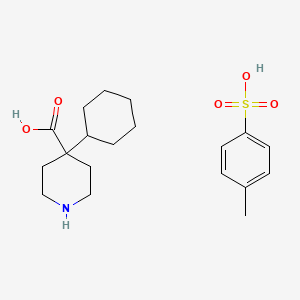
![Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-](/img/structure/B12528032.png)
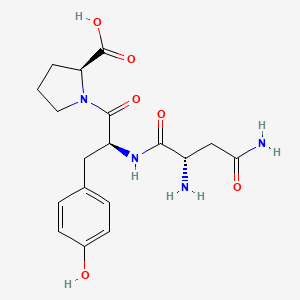

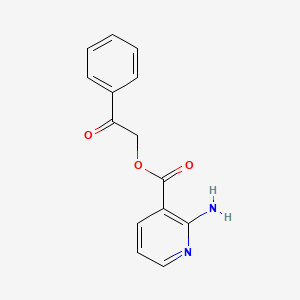
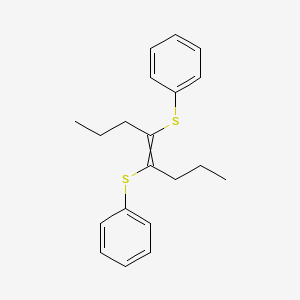
![(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one](/img/structure/B12528083.png)

